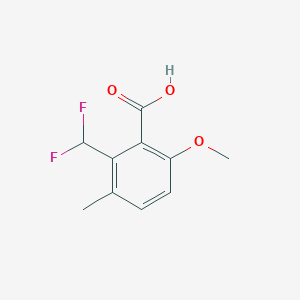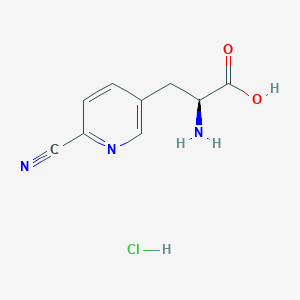![molecular formula C18H24N2O2 B2503752 3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide CAS No. 903295-71-6](/img/structure/B2503752.png)
3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide
Übersicht
Beschreibung
3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide is a synthetic compound with intriguing biological and chemical properties. This compound features a complex structure with multiple fused rings, making it a subject of interest for researchers in the fields of chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step reaction sequence, involving the construction of the pyrroloquinoline core followed by the attachment of the dimethylbutanamide side chain. The initial steps often involve cyclization reactions, such as those using Grignard reagents or aldol condensations. Subsequent steps may include selective reductions, oxidations, and amide bond formations under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the synthesis of 3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide is optimized for efficiency and yield. Key steps may involve catalysis using metal complexes or enzyme-based methods to achieve high selectivity and reduce by-products. Industrial scale-up requires careful monitoring of reaction parameters and purification processes, such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Due to its complex structure, reactions can be highly specific, targeting particular functional groups or bonds within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or neutral conditions.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently employed under basic conditions.
Substitution: : Nucleophilic substitution reactions may utilize halogenated intermediates and strong nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific functional group targeted. For instance, oxidation may produce hydroxyl or keto derivatives, while reduction could lead to alcohol or alkane products. Substitution reactions often yield modified amides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine
In the field of biology, 3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide has shown potential as an enzyme inhibitor, particularly targeting specific kinases involved in cellular signaling pathways. In medicine, its derivatives are explored for their anticancer and antimicrobial properties.
Industry
Industrially, this compound is investigated for its role in materials science, particularly in the development of novel polymers and nanomaterials. Its ability to form stable complexes and its reactivity make it suitable for various applications, including catalysis and sensor development.
Wirkmechanismus
The mechanism by which this compound exerts its effects is largely related to its ability to interact with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of a kinase, blocking its activity and thereby modulating signaling pathways. The exact pathways involved depend on the biological context and the specific derivative of the compound used.
Vergleich Mit ähnlichen Verbindungen
Uniqueness
3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it often exhibits higher specificity and potency in biological applications.
Similar Compounds
1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline: : Shares the pyrroloquinoline core but lacks the dimethylbutanamide side chain.
N-methyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-carboxamide: : Similar core structure with variations in the side chain and functional groups.
3,3-dimethyl-N-(1-methyl-2-oxo-1H-pyrrolo[2,3,4,5-ij]quinolin-8-yl)butanamide: : An isomer with slight variations in ring fusion and side chain arrangement.
This compound's distinctive structure and versatile reactivity make it a valuable subject of study in various scientific fields. Have any other quirky chemicals you'd like to explore next?
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11-14-9-13(19-15(21)10-18(2,3)4)8-12-6-5-7-20(16(12)14)17(11)22/h8-9,11H,5-7,10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDKLQLSQSMMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320874 | |
| Record name | 3,3-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677500 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
903295-71-6 | |
| Record name | 3,3-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-ethoxy-3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2503673.png)
![N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanehydrazide](/img/structure/B2503675.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2503679.png)

![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2503682.png)


![6-Methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B2503685.png)


